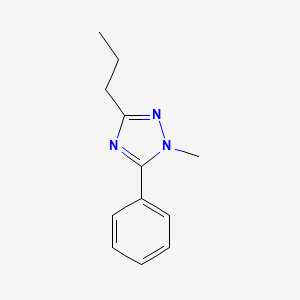

1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole

Description

Properties

CAS No. |

915303-66-1 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

1-methyl-5-phenyl-3-propyl-1,2,4-triazole |

InChI |

InChI=1S/C12H15N3/c1-3-7-11-13-12(15(2)14-11)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 |

InChI Key |

LWGTWWGANHDJRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C(=N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Oxazole- or Oxamide-Derived Hydrazones with Ammonia

A patented method describes the preparation of 1-phenyl-5-substituted-1H-1,2,4-triazole derivatives, structurally related to this compound, via cyclocondensation reactions involving oxazole-dione hydrazone derivatives and ammonia. This method yields glycinamide derivatives that undergo ring closure to form the triazole nucleus with desired substitutions.

- React oxazole-dione hydrazone derivative (VI) with ammonia to produce glycinamide derivative (VII).

- Subject the glycinamide derivative to cyclocondensation to form the 1,2,4-triazole ring with specific substituents at positions 1, 3, and 5.

This approach allows the incorporation of alkyl groups such as methyl and propyl at the 1- and 3-positions, respectively, and a phenyl group at the 5-position by appropriate choice of starting materials.

Condensation of Oxamide Derivatives with Aldehydes and Subsequent Oxidation

Another synthetic route involves the reaction of oxamide derivatives with aldehyde derivatives to produce dihydrotriazole carboxamides, which are then oxidized to yield the fully aromatic 1,2,4-triazole derivatives.

- Oxamide derivative (X) reacts with aldehyde derivative (XI) to form dihydrotriazole carboxamide (XII).

- Oxidation of dihydrotriazole carboxamide (XII) produces the triazole ring with the desired substituents.

This method is versatile and allows for the introduction of alkyl substituents such as methyl and propyl, and aryl groups such as phenyl, by selecting appropriate aldehydes and oxamide precursors.

Functionalization of Preformed 1,2,4-Triazole Rings

Selective alkylation of 1H-1,2,4-triazole derivatives at the N-1 position can be achieved using alkyl halides under controlled conditions. For example, methyl iodide can be used to methylate the N-1 position selectively, while the phenyl and propyl groups can be introduced by prior substitution or via cross-coupling reactions on the triazole ring.

Reaction Conditions and Parameters

The preparation methods typically involve:

| Step | Reagents/Conditions | Temperature Range | Time | Solvents | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Oxazole-dione hydrazone + NH3 | Ambient to reflux | Several hours | Polar aprotic solvents (e.g., DMF) | Formation of glycinamide intermediate |

| Aldehyde Condensation | Oxamide derivative + aldehyde | Ambient to reflux | Hours to overnight | Alcohols or DMF | Followed by oxidation step |

| Oxidation | Oxidizing agents (e.g., bromine, DDQ) | Ambient | 1-3 hours | Organic solvents | Converts dihydrotriazole to triazole |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | 0-80 °C | 5-48 hours | THF, DMF mixtures | Selective methylation at N-1 |

Research Data and Yields

Reported yields for these synthetic steps vary depending on reaction conditions and purity of reagents:

| Synthetic Step | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Cyclocondensation to glycinamide | 70-85 | >95 | High selectivity with controlled pH |

| Aldehyde condensation | 65-80 | >90 | Requires careful control of stoichiometry |

| Oxidation | 75-90 | >98 | Mild oxidants preferred for selectivity |

| N-Alkylation | 60-85 | >95 | Longer reaction times improve yield |

Summary Table of Preparation Routes

| Method No. | Starting Materials | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Oxazole-dione hydrazone + NH3 | Cyclocondensation | Direct ring formation, good regioselectivity | Requires hydrazone synthesis |

| 2 | Oxamide derivative + Aldehyde + Oxidation | Condensation + Oxidation | Flexible substitution patterns | Multiple steps, oxidation control needed |

| 3 | Preformed triazole + Alkyl halides | N-Alkylation | Straightforward methylation | Possible side reactions, longer reaction times |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-methyl-5-phenyl-3-propyl-1H-1,2,4-triazole with structurally related triazole compounds:

Substituent Effects on Properties

- Propyl vs. Methyl/Alkoxy Groups :

The propyl group in this compound improves solubility compared to unsubstituted phenyl analogs. However, in OLED applications, Ir-D1 and Ir-D2 (derivatives with bulky 2-ethylhexyloxy and dimethyl groups) exhibit superior solubility and device efficiency due to steric hindrance reducing aggregation . - Tautomerism and Crystallinity :

3,5-Disubstituted triazoles (e.g., 5-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole) demonstrate tautomer-dependent crystal packing, influencing stability and melting points. The phenyl-propyl combination in the target compound may favor specific tautomeric forms, affecting intermolecular interactions .

Application-Specific Comparisons

- OLED Performance : While Ir-D0 (core structure) provides baseline emission properties, Ir-D1 and Ir-D2 achieve higher brightness and efficiency in OLEDs due to optimized steric effects and reduced quenching .

Biological Activity

1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and comparative studies with other triazole derivatives.

Chemical Structure and Properties

The compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, arranged in a 1,2,4 configuration. Its unique substitution pattern, including a methyl group at position 1, a phenyl group at position 5, and a propyl group at position 3, contributes to its distinct chemical properties and biological activities.

This compound exhibits various mechanisms depending on its application:

- Antifungal Activity : It inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

- Anticancer Properties : The compound may interfere with DNA synthesis and induce apoptosis in cancer cells. Studies have shown that it can inhibit the growth of various cancer cell lines by affecting cellular pathways associated with proliferation and survival .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.0156 | |

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate |

The compound has shown effectiveness comparable to established antifungal agents like fluconazole .

Anticancer Activity

In vitro studies have demonstrated that this triazole derivative exhibits potent anticancer activity across multiple human cancer cell lines. For example:

The compound was screened against an NCI panel of 60 human cancer cell lines and showed promising results in inhibiting cell growth .

Comparative Studies

When compared to other triazole derivatives, this compound exhibits unique properties due to its specific substitution pattern. For instance:

| Compound Name | Notable Properties |

|---|---|

| 1-Methyl-1H-1,2,4-triazole | Lacks phenyl and propyl groups |

| 5-Phenyl-1H-1,2,4-triazole | Lacks methyl and propyl groups |

| 3-Propyl-1H-1,2,4-triazole | Lacks methyl and phenyl groups |

These differences significantly impact their biological activities and applications in medicinal chemistry.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Antifungal Efficacy : A study demonstrated that the compound exhibited higher activity against Candida species compared to fluconazole. The research emphasized the potential for developing new antifungal therapies based on this triazole .

- Cancer Treatment : In a preclinical trial involving various cancer cell lines, the compound showed significant growth inhibition rates. The findings support further investigation into its use as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.